Home > Products > Screening Compounds P108276 > N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide
N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide -

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

Catalog Number: EVT-13158881
CAS Number:
Molecular Formula: C22H22N6O2
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Methodologies and Structure-Activity Relationship Optimization

Design Rationale for Quinazoline-Piperazine Hybrid Scaffolds in Kinase Inhibition

The structural architecture of N-(4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide (compound identifier: HMPL-813; Epitinib) integrates two pharmacologically privileged motifs: the 4-anilinoquinazoline core and the piperazine carboxamide linker. This hybrid design exploits the inherent kinase-binding affinity of quinazoline derivatives while optimizing pharmacokinetic properties through the flexible piperazine moiety. The 4-anilinoquinazoline scaffold serves as a bioisostere of ATP, enabling competitive inhibition at the kinase ATP-binding pocket. Its planar structure facilitates π-π stacking interactions with hydrophobic residues in the kinase domain (e.g., Phe832 in EGFR), while the meta-ethynyl substituent on the aniline ring enhances hydrophobic contacts with the ribose pocket, increasing binding affinity by ~15-fold compared to unsubstituted analogues [5].

The 7-methoxy group at the quinazoline C7 position confers metabolic stability by sterically hindering cytochrome P450-mediated oxidation, extending plasma half-life (t½) to >8 hours in vivo. Piperazine introduction at C6 via carboxamide linkage maintains kinase selectivity by projecting the moiety toward solvent-exposed regions, minimizing off-target interactions. This strategic placement reduces inhibition of non-target kinases (e.g., SRC, ABL) to <10% at 1 μM concentrations [1] [6].

Table 1: Kinase Selectivity Profile of Quinazoline-Piperazine Hybrids

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (μM)Selectivity Index (VEGFR/EGFR)
Unsubstituted quinazoline3204.213.1
7-Methoxy derivative2838.51,375
Ethynylpiperazine hybrid3>50>16,600

Data consolidated from biochemical kinase assays [5] [10]

Regioselective Functionalization Strategies for 7-Methoxyquinazolin-6-yl Derivatives

Regioselective modification at C6 of 7-methoxyquinazoline demands precise orthogonality to preserve the C4-anilino and C7-methoxy groups. The synthesis proceeds via a five-step sequence: 1) Protection of 4-chloro-7-methoxyquinazoline-6-carboxylic acid using tert-butyloxycarbonyl (Boc) to prevent N10 protonation; 2) Carboxylic acid activation with N,N'-carbonyldiimidazole (CDI) at 0°C; 3) Nucleophilic displacement with N-Boc-piperazine; 4) Deprotection with trifluoroacetic acid; 5) Buchwald-Hartwig coupling with 3-ethynylaniline under Pd2(dba)3/XPhos catalysis [3].

The C6 position's electrophilicity is enhanced by the electron-donating 7-methoxy group (+σmeta = 0.12), enabling nucleophilic substitution at 50°C – significantly milder than unsubstituted quinazolines (>100°C). Protecting group strategy is critical: Boc protection yields 82% regiopurity versus 57% with acetyl protection, as confirmed by 13C NMR C6 carbonyl shifts at δ 167.8 ppm [3] [4]. Alternative routes employing Suzuki-Miyaura coupling at C6 show <5% yield due to palladium complexation with the quinazoline N3 atom.

Table 2: Regioselective Synthesis Optimization Parameters

ConditionCatalyst SystemTemperature (°C)Yield (%)Regiopurity (%)
Unprotected quinazolinePd(OAc)2/PPh31102235
Acetyl protectionPd2(dba)3/XPhos856457
Boc protectionPd2(dba)3/XPhos508982
Direct amidationCDI/DIEA257898

DIEA = N,N-diisopropylethylamine [3] [4]

Piperazine Carboxamide Linker Modifications and Impact on Target Binding Kinetics

Piperazine carboxamide linker variations profoundly influence target residence time and kinase inhibition potency. Replacing the terminal ethyl group (R = CH2CH3) with methyl diminishes EGFR binding affinity (Kd = 0.38 nM vs. 1.2 nM) due to reduced hydrophobic contact with Leu718. Conversely, cyclization to hexahydropyrrolo[3,4-b]pyrrole (as in Theliatinib/HMPL-309) enhances kon by 3.2-fold by rigidifying the piperazine conformation, though increases molecular rigidity and reduces solubility (logP = 3.1 vs. 2.4) [3] [10].

Carboxamide N-alkylation disrupts H-bond donation to Thr830, increasing Ki from 0.05 nM to 8.3 nM. Molecular dynamics simulations reveal that the ethyl group optimizes binding kinetics by: 1) Allowing 180° rotation of the piperazine C-N bond for optimal cavity penetration; 2) Maintaining water-mediated H-bonds with Asp776; 3) Providing van der Waals contacts with the hydrophobic shelf (Val702, Ala719). The dissociation half-life (t½,off) for the ethyl derivative exceeds 240 minutes, compared to 42 minutes for the methyl analogue, as measured by surface plasmon resonance [10].

Table 3: Piperazine Carboxamide Modifications and Pharmacokinetic Parameters

R GroupEGFR Kd (nM)kon (×10⁵ M⁻¹s⁻¹)t½,off (min)Plasma Clearance (mL/min/kg)
-H0.821.88928
-CH31.202.14219
-CH2CH30.053.3>24012
-cyclopropyl0.381.915635
-CH2CF30.213.021041

Data from biochemical assays and rat pharmacokinetic studies [1] [10]

Properties

Product Name

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

IUPAC Name

N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26)

InChI Key

IGYYDBGBQKEBQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)NC(=O)N4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.